Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
CAS No.: 102064-36-8
VCID: VC20739857
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one - 102064-36-8](/images/no_structure.jpg)
Description |
Molecular Formula and Weight
Synthetic PathwaysThe synthesis of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one typically involves multi-step organic reactions. Common methods include:
Yield and PurityResearch indicates that yields can vary significantly based on the specific synthetic route employed. For instance, certain methods may yield up to 87% purity under optimized conditions. Spectroscopic DataCharacterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the identity and purity of the compound.
Medicinal ChemistryPyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has garnered interest for its potential biological activities, particularly in:
Future DirectionsOngoing research aims to explore the multitarget activity of this compound through in vitro and in vivo studies, focusing on its efficacy as a therapeutic agent. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 102064-36-8 | ||||||||
Product Name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | ||||||||
Molecular Formula | C10H7N3O | ||||||||
Molecular Weight | 185.18 g/mol | ||||||||
IUPAC Name | 2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | ||||||||
Standard InChI | InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14) | ||||||||
Standard InChIKey | QHZLMPDWYWUECY-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 | ||||||||
Canonical SMILES | C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 | ||||||||
PubChem Compound | 13451583 | ||||||||
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume